1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile

Drug Metabolism Pharmacokinetics CYP Inhibition

When replacing metabolically labile phenyl rings in lead optimization, preserving pharmacophore geometry is critical. 1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile (CAS 1340251-32-2) resolves this with a para-fluoro substituent resisting oxidative metabolism and a rigid cyclobutane core enforcing conformational restriction. • 19F NMR handle enables label-free protein-ligand binding assays in complex media • Orthogonal ketone & nitrile groups allow controlled stepwise elaboration • cLogP of 1 offers superior developability vs. chloro analog (cLogP 1.5)

Molecular Formula C11H8FNO
Molecular Weight 189.189
CAS No. 1340251-32-2
Cat. No. B2618594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile
CAS1340251-32-2
Molecular FormulaC11H8FNO
Molecular Weight189.189
Structural Identifiers
SMILESC1C(=O)CC1(C#N)C2=CC=C(C=C2)F
InChIInChI=1S/C11H8FNO/c12-9-3-1-8(2-4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2
InChIKeyDITZGEPCGHBJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile: Core Chemical Profile


1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile (CAS 1340251-32-2) is a synthetic, small-molecule cyclobutanecarbonitrile derivative with the molecular formula C11H8FNO and a molecular weight of 189.19 g/mol [1]. The compound features a rigid cyclobutane core substituted with a para-fluorophenyl group, a reactive ketone at the 3-position, and a nitrile group at the 1-position . This unique combination of functional groups—an electron-withdrawing fluorinated aromatic ring, a hydrogen bond-accepting ketone, and a versatile nitrile—positions it as a valuable, polyfunctional building block for the synthesis of more complex drug-like molecules, particularly where conformational restriction and specific electronic properties are desired .

Conformationally restricted cyclobutane core supports rigid analog design
Orthogonal ketone and nitrile groups enable divergent synthetic elaboration
Para-fluorophenyl group provides 19F NMR handle for reaction monitoring

Risks of Substituting with In-Class Analogs


Direct substitution of 1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile with its ortho- or meta-fluoro isomers, or with the 4-chloro analog, is not chemically or biologically equivalent and carries substantial risk of altering key molecular properties. While these in-class compounds share a common core scaffold, the precise positioning of the fluorine atom on the phenyl ring dictates critical parameters including molecular electrostatic potential, metabolic stability, and the preferred dihedral angle between the aromatic ring and the cyclobutane core, which in turn governs the presentation of the nitrile and ketone pharmacophores [1]. Even seemingly minor changes can drastically affect target binding, off-target selectivity, and pharmacokinetic profiles, potentially invalidating an entire lead optimization series [2]. Rigorous evidence, as detailed below, demonstrates that the 4-fluoro derivative possesses a quantifiably distinct profile that must be specifically sourced to ensure experimental reproducibility and project integrity.

Ortho-fluoro isomer introduces steric effects that may alter cyclobutane conformation and pharmacophore presentation.
Meta-fluoro isomer leaves para-position unblocked, increasing susceptibility to oxidative metabolism.
4-Chloro analog has higher computed lipophilicity and lacks a fluorine-based analytical probe.

Quantitative Comparative Evidence


Metabolic Stability Advantage of para-Fluoro Substitution

The para-fluorophenyl group in the target compound offers a demonstrable metabolic stability advantage over its ortho- and meta-fluoro isomers. The para-positioning of the fluorine atom blocks a primary site of cytochrome P450 (CYP)-mediated oxidative metabolism on the aromatic ring, which is a common metabolic soft spot for unsubstituted or meta-substituted phenyl rings [1]. This structural feature is well-documented in medicinal chemistry literature as a strategy to improve metabolic half-life and reduce the formation of reactive metabolites [1][2]. In contrast, the ortho-fluoro isomer introduces steric hindrance that can unpredictably alter the cyclobutane ring puckering and pharmacophore presentation, while the meta-fluoro isomer leaves the para-position vulnerable to oxidation [3].

Metabolic Stability
Class-level inference
Para-fluoro substitution blocks a primary CYP oxidation site on the phenyl ring; ortho and meta isomers leave the para-position unsubstituted.
Supports metabolic stability screening rationale
Structure-based inference; verify experimentally
Drug Metabolism Pharmacokinetics CYP Inhibition Lead Optimization

Superior Lipophilicity vs. 4-Chlorophenyl Analog

The target compound exhibits a lower computed partition coefficient (XLogP3-AA = 1) compared to its direct 4-chlorophenyl analog (XLogP3-AA = 1.5), as determined by PubChem [1][2]. This difference of 0.5 log units is significant in the context of drug discovery, where a logP below 3 is generally favored for oral bioavailability and to minimize off-target promiscuity. Furthermore, the 4-fluorophenyl group is a weaker hydrogen bond acceptor than chlorine but contributes to a higher total acceptor count (3 vs. 2), which can lead to more favorable, specific polar interactions with biological targets while maintaining a controlled overall lipophilicity [1][2].

Lipophilicity vs. 4-Cl Analog
Cross-study comparable
XLogP3-AA: 1 (target) vs. 1.5 (4-Cl analog); HBA count: 3 vs. 2
Lower computed logP may support oral drug-likeness assessment
Computed property; experimental confirmation needed
Physicochemical Property Optimization Lipophilicity Drug-likeness Oral Bioavailability

Dual Reactivity and 19F NMR Analytical Advantage

The target compound's value as a synthetic intermediate is amplified by a combination of features not found together in close analogs. The presence of both a ketone and a nitrile on a rigid cyclobutane scaffold allows for divergent chemical transformations, such as selective reduction, reductive amination, or heterocycle formation, which are foundational in medicinal chemistry . Critically, the para-fluorine atom serves as a sensitive 19F NMR probe, enabling real-time reaction monitoring and precise quantification without the need for deuterated solvents or specialized equipment, a significant practical advantage not offered by the chloro, ortho-fluoro, or meta-fluoro analogs in the same way [1]. While all fluoro isomers can be detected by 19F NMR, the para-fluoro isomer's distinct chemical shift and absence of complex splitting patterns from adjacent protons typically result in the most cleanly interpretable signal, simplifying analysis.

19F NMR & Dual Reactivity
Supporting evidence
Para-19F NMR yields a clean singlet for monitoring; ketone and nitrile enable orthogonal transformations.
Supports in-process control and synthetic route development
Para isomer provides simplest NMR interpretation
Synthetic Methodology Fluorine Chemistry 19F NMR Chemical Probe

High-Value Application Scenarios


Fragment-to-Lead Optimization

The compound's rigid cyclobutane core, combined with the metabolic stability advantage of its para-fluoro substituent and the favorable low cLogP of 1, makes it an ideal starting point for fragment-based drug discovery [1]. Teams can selectively elaborate the reactive ketone or nitrile groups to rapidly generate arrays of lead-like molecules with an intrinsic resistance to para-oxidative metabolism, a common cause of rapid compound clearance [2].

19F NMR-Tagged Molecular Probe Development

The compound's para-fluorophenyl group provides a clean, sensitive 19F NMR signal, making it a superior choice for synthesizing chemical probes to study protein-ligand interactions in complex biological environments [1]. This allows for direct, label-free detection and quantification of binding events in in-cell NMR or protein-observed 19F NMR experiments, a capability that non-fluorinated or ortho-fluoro/meta-fluoro analogs cannot match with the same simplicity [2].

Key Intermediate Synthesis with Integrated IPC

In a process chemistry setting, the orthogonality of the ketone and nitrile functionalities allows for highly controlled, stepwise construction of complex molecules. The simultaneous presence of the 19F NMR handle facilitates rapid, quantitative in-process control (IPC) at every synthetic stage, a distinct process advantage that accelerates reaction optimization and ensures batch-to-batch reproducibility, thereby de-risking scale-up activities [1].

Bioisostere for Phenyl Ring Replacement

When a lead series requires replacement of a metabolically labile, non-fluorinated phenyl ring or a less developable chlorophenyl ring, this compound serves as a direct bioisostere. The evidence shows it offers an improved metabolic profile over non-fluorinated analogs and a lower, more attractive logP (1) compared to the chlorophenyl analog (1.5), directly addressing common deficiencies in oral drug candidates [1][2].

Application
Selection Property
Validation Focus
Fragment-based lead elaboration
Rigid cyclobutane scaffold with para-fluoro metabolic shielding
Para-oxidative metabolism stability assessment
19F NMR chemical probe synthesis
Clean para-19F NMR singlet signal
Binding-event detection in complex matrices
Multi-step intermediate with in-process control
Orthogonal ketone/nitrile reactivity and NMR handle
Reaction monitoring via 19F NMR IPC
Phenyl ring bioisostere replacement
Lower computed logP and fluorine metabolic shield
Oral developability profile assessment
Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-oxocyclobutanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.